

Application Notes and Protocols for Creating Targeted Liposomes with DOPE-PEG-Cy5

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Compound of Interest

Compound Name: DOPE-PEG-Cy5 (MW 2000)

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Introduction

Targeted liposomes are advanced drug delivery systems designed to enhance the therapeutic efficacy of encapsulated agents by selectively delivering them to specific cells or tissues. This is achieved by functionalizing the liposome surface with targeting ligands such as antibodies, peptides, or small molecules that recognize and bind to specific receptors on the target cell surface. The incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the lipid bilayer can facilitate endosomal escape and subsequent intracellular drug release. Polyethylene glycol (PEG) is used to prolong the circulation half-life of liposomes by reducing their uptake by the reticuloendothelial system. The cyanine 5 (Cy5) fluorophore, conjugated to a PEG-lipid, allows for the tracking and visualization of the liposomes in vitro and in vivo.

This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of targeted liposomes composed of DOPE, PEG, and Cy5. Two primary methods for attaching the targeting ligand are described: the thin-film hydration method with co-incubation and the post-insertion technique.

Data Presentation

Table 1: Physicochemical Properties of Targeted Liposomes

Formulation	Primary Lipid Composition	Targeting Ligand	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Folate-Targeted Liposomes	Egg PC:Cholesterol:mPEG- DSPE:Folate-PEG- CHEMS (80:15:4.5:0.5)	Folate	110 - 120	N/A	N/A	[1]
RGD-Targeted Liposomes (low RGD)	POPC:Cholesterol:DSPE- PEG:DMP E- DTPA:RGD (3:2:0.3:0.3:0.003)	RGD Peptide	92.1 ± 3.1	0.006 - 0.2	-1.8 to 6.3	[2]
RGD-Targeted Liposomes (medium RGD)	POPC:Cholesterol:DSPE- PEG:DMP E- DTPA:RGD (3:2:0.3:0.3:0.03)	RGD Peptide	99.2 ± 2.4	0.006 - 0.2	-1.8 to 6.3	[2]
RGD-Targeted Liposomes (high RGD)	POPC:Cholesterol:DSPE- PEG:DMP E- DTPA:RGD	RGD Peptide	110.4 ± 4.3	0.006 - 0.2	-1.8 to 6.3	[2]

(3:2:0.3:0.3
:0.3)

Cationic Liposomes	DC-Chol:DOP E	N/A (for comparison)	~150	~0.2	+30 to +40	[3]
pH-Sensitive Liposomes	DOPE:Cholesterol:DSPE-mPEG:Cardiolipin:SA (40:30:5:17:8)	N/A	~94	~0.16	N/A	[4]
Folate-Targeted pH-Sensitive Liposomes	DOPE:HS-PC:Cholesterol:CHEMS:mPEG-Hz-VES:FA-PEG-CHEMS (40:25:20:20:4:1)	Folate	~159	N/A	N/A	[5]

PC: Phosphatidylcholine, Cholesterol, mPEG-DSPE: methoxy-PEG-Distearoylphosphatidylethanolamine, Folate-PEG-CHEMS: Folate-PEG-Cholesteryl Hemisuccinate, POPC: Palmitoyl-Oleoyl-Phosphatidylcholine, DMPE-DTPA: Dimyristoylphosphatidylethanolamine-Diethylenetriaminepentaacetic acid, RGD: Arginylglycylaspartic acid, DC-Chol: 3 β -[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, HSPC: Hydrogenated Soy Phosphatidylcholine, CHEMS: Cholesteryl Hemisuccinate, mPEG-Hz-VES: methoxy-PEG-Hydrazone-Vitamin E Succinate, FA: Folic Acid, SA: Stearylamine.

Table 2: In Vitro Efficacy of Targeted Liposomes

Cell Line	Liposome Formulation	Targeting Ligand	Assay	Endpoint	Result	Reference
KB	Docetaxel-loaded liposomes	Folate	Cytotoxicity (MTT)	IC50	4.4-fold lower than non-targeted	[1]
B16F10	5-FU-loaded liposomes	Folate	Cytotoxicity	IC50	1.87 mM (vs. 4.02 mM for non-targeted)	[6]
CT26	5-FU-loaded liposomes	Folate	Cellular Uptake	Fluorescence Intensity	Enhanced uptake compared to free 5-FU	[6]
MCF-7	Paclitaxel/Imatinib-loaded liposomes	Folate	Cytotoxicity	Cell Death	Significantly higher than non-targeted	[6]
KB	Doxorubicin-loaded liposomes	Folate	Cytotoxicity (MTT)	IC50	10.0 μ M (vs. 57.5 μ M for non-targeted)	[7]
Dx5	Doxorubicin-loaded PLGA NPs	N/A	Cellular Uptake	DOX uptake	~7-fold increase compared to free DOX	[8]

SKOV-3	Doxorubicin-loaded PLGA NPs	Antibody	Cellular Uptake	DOX uptake	Significantly higher than non-targeted NPs	[8]
Namalwa	Doxorubicin-loaded liposomes	Anti-CD19/Anti-CD20	Cytotoxicity (MTT)	IC50	Lower IC50 with dual-targeted liposomes	[9]

5-FU: 5-Fluorouracil, DOX: Doxorubicin, PLGA NPs: Poly(lactic-co-glycolic acid) Nanoparticles.

Experimental Protocols

Protocol 1: Preparation of Targeted Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of targeted liposomes where the targeting ligand-PEG-lipid conjugate is incorporated during the initial lipid film formation.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-2000-DSPE)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Cy5(polyethylene glycol)-2000] (DSPE-PEG(2000)-Cy5)
- Targeting ligand conjugated to a PEG-lipid (e.g., Folate-PEG-DSPE, Antibody-PEG-DSPE)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve DOPE, cholesterol, mPEG-2000-DSPE, DSPE-PEG(2000)-Cy5, and the targeting ligand-PEG-lipid in chloroform at a desired molar ratio (e.g., DOPE:Cholesterol:mPEG-DSPE:DSPE-PEG-Cy5:Targeting ligand-PEG-lipid = 55:40:4:0.5:0.5).
 - Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[\[10\]](#)
[\[11\]](#)
- Hydration:
 - Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids.[\[10\]](#)[\[11\]](#)
 - Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles with a uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[\[12\]](#)[\[13\]](#)
 - Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 times) to ensure homogeneity.[\[12\]](#)[\[13\]](#)
- Purification:

- Remove any unencapsulated material by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: Preparation of Targeted Liposomes by the Post-Insertion Method

This method involves the preparation of non-targeted liposomes first, followed by the insertion of the targeting ligand-PEG-lipid into the outer leaflet of the pre-formed liposomes.

Materials:

- Pre-formed non-targeted liposomes (prepared as in Protocol 1, steps 1-3, but without the targeting ligand-PEG-lipid)
- Targeting ligand conjugated to a PEG-lipid (e.g., Folate-PEG-DSPE, Antibody-PEG-DSPE)
- Incubator or water bath

Procedure:

- Prepare Micelles of Targeting Ligand-PEG-Lipid:
 - Dissolve the targeting ligand-PEG-lipid in an appropriate buffer to form micelles.
- Post-Insertion:
 - Add the micellar solution of the targeting ligand-PEG-lipid to the pre-formed non-targeted liposome suspension.
 - Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a specific duration (e.g., 1-2 hours) with gentle stirring.[\[10\]](#)
[\[14\]](#)[\[15\]](#)
- Purification:
 - Remove any unincorporated targeting ligand-PEG-lipid micelles by dialysis or size exclusion chromatography.

Protocol 3: Characterization of Targeted Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Technique: Dynamic Light Scattering (DLS).
- Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and PDI using a DLS instrument.[\[3\]](#)[\[16\]](#)

2. Zeta Potential Measurement:

- Technique: Laser Doppler Velocimetry.
- Procedure: Dilute the liposome suspension in the hydration buffer and measure the zeta potential to determine the surface charge of the liposomes.[\[3\]](#)[\[16\]](#)

3. Encapsulation Efficiency:

- Procedure:
 - Separate the liposomes from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
 - Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
 - Calculate the encapsulation efficiency (%) as: $(\text{Amount of drug in liposomes} / \text{Total amount of drug}) \times 100$.

Protocol 4: In Vitro Cellular Uptake Study

Materials:

- Targeted Cy5-labeled liposomes
- Non-targeted Cy5-labeled liposomes (control)
- Targeted cancer cell line (overexpressing the receptor for the targeting ligand)

- Control cell line (low or no expression of the receptor)
- Cell culture medium and supplements
- Fluorescence microscope or flow cytometer

Procedure:

- Seed the target and control cells in appropriate culture plates or dishes and allow them to adhere overnight.
- Incubate the cells with the targeted and non-targeted Cy5-labeled liposomes at a specific concentration for a defined period (e.g., 1-4 hours).
- Wash the cells with PBS to remove unbound liposomes.
- Visualize the cellular uptake of the liposomes using a fluorescence microscope or quantify the uptake using a flow cytometer by measuring the Cy5 fluorescence intensity.[\[6\]](#)[\[17\]](#)

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

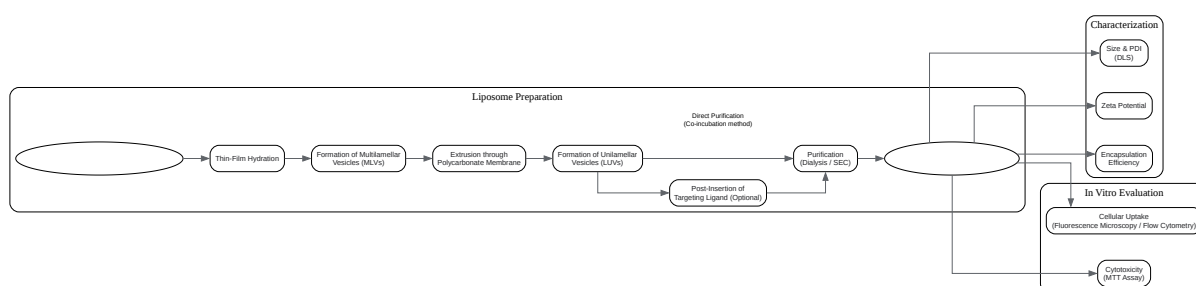
Materials:

- Drug-loaded targeted liposomes
- Drug-loaded non-targeted liposomes (control)
- Free drug (control)
- Empty liposomes (control)
- Targeted cancer cell line
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plates

Procedure:

- Seed the cancer cells in 96-well plates and allow them to attach overnight.
- Treat the cells with serial dilutions of the drug-loaded targeted liposomes, drug-loaded non-targeted liposomes, free drug, and empty liposomes.
- Incubate the cells for a specified time (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).^{[9][18]}

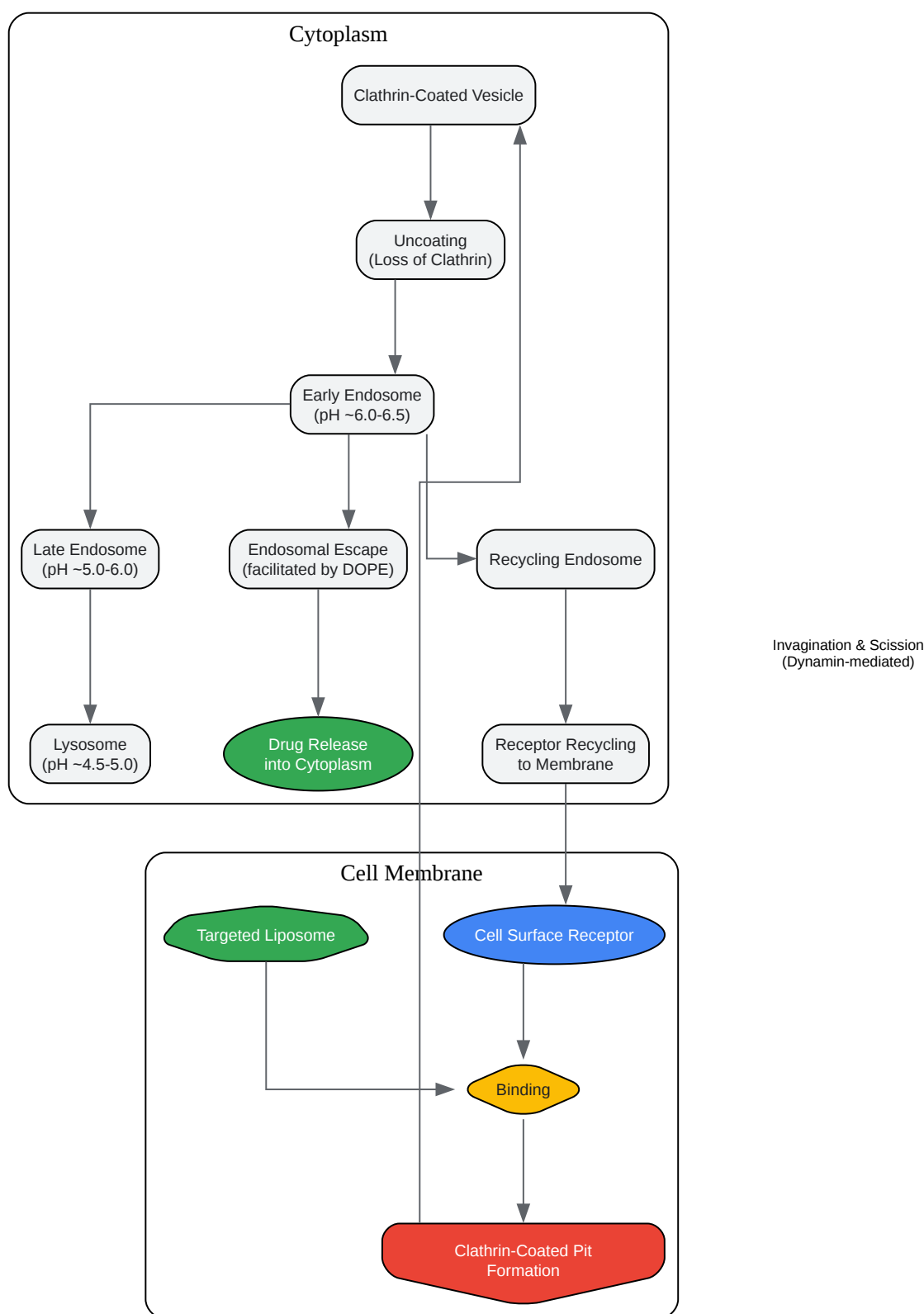
Mandatory Visualizations



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Caption: Experimental workflow for creating and evaluating targeted liposomes.

Caption: Structure of a targeted DOPE-PEG-Cy5 liposome.



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Caption: Receptor-mediated endocytosis pathway for targeted liposomes.[19][20][21][22]

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